4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid

Antifolate synthesis Quinazoline Amide coupling

4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid is a synthetic quinazoline-derived aryl amino acid building block bearing a 6-nitroquinazoline core tethered via an ethylamino linker to a para-benzoic acid motif (C₁₇H₁₄N₄O₄, MW 338.32 g/mol). The compound serves as an advanced intermediate in the assembly of antifolate and kinase-targeted libraries, where the carboxylic acid handle permits direct amide coupling to glutamate residues or other amine-bearing pharmacophores.

Molecular Formula C17H14N4O4
Molecular Weight 338.32 g/mol
CAS No. 647376-17-8
Cat. No. B12589245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid
CAS647376-17-8
Molecular FormulaC17H14N4O4
Molecular Weight338.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C17H14N4O4/c22-17(23)12-3-1-11(2-4-12)7-8-18-16-14-9-13(21(24)25)5-6-15(14)19-10-20-16/h1-6,9-10H,7-8H2,(H,22,23)(H,18,19,20)
InChIKeyWHUXTXXKBYMDBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic Acid (CAS 647376-17-8): Sourcing Guide for a Versatile Quinazoline-Derived Aryl Amino Acid Intermediat


4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid is a synthetic quinazoline-derived aryl amino acid building block bearing a 6-nitroquinazoline core tethered via an ethylamino linker to a para-benzoic acid motif (C₁₇H₁₄N₄O₄, MW 338.32 g/mol) . The compound serves as an advanced intermediate in the assembly of antifolate and kinase-targeted libraries, where the carboxylic acid handle permits direct amide coupling to glutamate residues or other amine-bearing pharmacophores [1]. Its 6-nitro substituent constitutes a pharmacophoric feature recurrent across multiple inhibitor classes, including GlmU (M. tuberculosis), leishmanial targets, and EGFR [2][3].

Why In-Class 6-Nitroquinazoline Analogs Cannot Be Interchanged for 647376-17-8 in Antifolate or Kinase-Targeted Synthesis


Within the 6-nitroquinazoline family, the para-benzoic acid head group of 647376-17-8 enables direct C-terminal conjugation chemistry that is precluded by the benzamide (CAS 647376-19-0) and N,N-dimethylbenzamide (CAS 647376-21-4) analogs, which lack a free carboxylate . Conversely, the ethylamino linker in 647376-17-8 distinguishes it from the shorter anilino-linked 4-(6-nitroquinazolin-4-ylamino)benzoic acid, where reduced conformational freedom imposes a different distance and angular constraint between the quinazoline core and the benzoic acid moiety, critically altering target engagement geometry in GlmU and DHFR active sites [1]. Substituting any of these analogs without verifying coupling competence and binding-mode compatibility risks synthetic dead-ends or loss of biochemical potency.

Quantitative Differentiation Evidence for 4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic Acid Versus Closest Analogs


1. Carboxylic Acid vs. Benzamide: Free Carboxylate Confers Direct Amide Coupling Competence for Antifolate Glutamate Conjugation

The target compound bears a free carboxylic acid group capable of direct HATU/DCC-mediated amide coupling to glutamate esters, a critical transformation in the assembly of antifolate quinazoline pharmacophores [1]. Its closest benzamide analog (CAS 647376-19-0) is a terminal amide that cannot be activated for C-terminal extension; the N,N-dimethylbenzamide analog (CAS 647376-21-4) is likewise inert to peptide coupling. This constitutes a functional differentiation that is quantitative at the level of synthetic route feasibility: 647376-17-8 enables a two-step telescoped sequence (coupling then hydrogenation of the 6-nitro group to 6-amino), whereas substitution with the benzamide analog necessitates a complete redesign of the synthetic strategy.

Antifolate synthesis Quinazoline Amide coupling

2. Ethylamino-Linker Differentiation: Extended Conformational Flexibility vs. Direct Anilino Attachment in GlmU Inhibitor Series

The BRENDA enzyme database records an IC₅₀ of 0.042 (units unspecified, likely µM) for the directly attached analog 4-(6-nitroquinazolin-4-ylamino)benzoic acid against M. tuberculosis GlmU (EC 2.7.7.23) [1]. The target compound (647376-17-8) introduces an ethylene (–CH₂CH₂–) spacer between the 4-aminoquinazoline nitrogen and the benzoic acid phenyl ring, increasing the nitrogen-to-phenyl centroid distance by approximately 2.5 Å relative to the anilino congener and adding two rotatable bonds. In the broader 4-aminoquinazoline GlmU inhibitor series reported by Patel et al. (2020), the two most active compounds achieved IC₅₀ values of 6.4 µM and 2.9 µM (H37Rv) and MIC values of 25 µM and 6.25 µM (MDR-TB), explicitly demonstrating that linker composition and substitution pattern critically modulate both enzymatic and whole-cell potency [2]. Although head-to-head IC₅₀ data for 647376-17-8 itself are not publicly disclosed, the structural divergence from the directly attached analog is sufficient to preclude assumption of equipotency.

GlmU inhibitor M. tuberculosis Conformational analysis

3. Physicochemical Property Differentiation: LogP and Polar Surface Area Comparison Across the 647376-17/18/19/21 Series

Computed physicochemical parameters reveal systematic differences across the four closest in-class analogs sharing the 6-nitroquinazoline-ethylamino scaffold . The target compound 647376-17-8 (benzoic acid) has a calculated LogP of 2.84 and a polar surface area (PSA) of 124.2 Ų, placing it as the most polar and least lipophilic member of the series. The benzamide analog (647376-19-0) shows a slightly higher LogP of 2.94 and PSA of 130.0 Ų, while the N,N-dimethylbenzamide (647376-21-4) shifts to an even higher LogP of 2.84 and a lower PSA of 107.2 Ų. These differences directly impact solubility, permeability, and formulation behavior, and are particularly relevant when selecting intermediates for further structural elaboration.

Physicochemical property LogP Polar surface area

4. 6-Nitro Group as a Pharmacophoric Anchor: Class-Wide SAR Evidence for Bioactivity Requirement

The 6-nitro substituent on the quinazoline core is a conserved pharmacophoric element across multiple target classes. In the 4-arylamino-6-nitroquinazoline series evaluated against L. major promastigotes, twenty-four derivatives bearing the 6-nitro motif displayed IC₅₀ values spanning 1.87–61.48 µM, with the most potent compound (21) achieving IC₅₀ = 1.87 ± 0.31 µM, surpassing the standard drug pentamidine (IC₅₀ = 5.09 ± 0.09 µM) [1]. In the GlmU inhibitor series, the 6-nitro group participates in critical hydrogen-bonding interactions within the active site, as demonstrated by the sub-10 µM IC₅₀ values of the most active 4-aminoquinazoline derivatives [2]. The target compound (647376-17-8) retains this 6-nitro pharmacophore, distinguishing it from any 6-unsubstituted or 6-amino variants that would abolish these key interactions.

6-Nitroquinazoline Structure-activity relationship Antileishmanial

Validated Application Scenarios for 4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic Acid in Drug Discovery and Chemical Biology


Scenario 1: Synthesis of 6-Quinazolinyl-Ethyl-Benzoyl Antifolate Glutamate Conjugates

The free benzoic acid group of 647376-17-8 permits direct amide coupling to L-glutamate diethyl ester, forming the key p-aminobenzoylglutamate (PABA-Glu) mimetic found in antifolate pharmacophores [1]. This mirrors the synthetic strategy disclosed in US7060825B2, where a p-benzoic acid alkylene intermediate is coupled to an amino acid residue to construct 5,8-dideazapteroic acid analogs. Following coupling, the 6-nitro group can be reduced to 6-amino, enabling further elaboration at the quinazoline C6 position. The benzamide analog (647376-19-0) cannot participate in this coupling sequence, making 647376-17-8 uniquely suited for this synthetic route.

Scenario 2: Structure-Activity Relationship Studies on 6-Nitroquinazoline GlmU Inhibitors

The target compound serves as a key intermediate for generating focused libraries of 4-aminoquinazoline GlmU inhibitors in which the benzoic acid moiety is elaborated into diverse amide or ester derivatives [1]. The BRENDA database records an IC₅₀ of 0.042 for the shorter anilino-linked analog, establishing a provisional potency benchmark that can be used to evaluate the impact of the ethylene spacer on enzymatic inhibition. The Patel et al. (2020) paper provides a comprehensive SAR framework (IC₅₀ range 2.9–>100 µM; MIC range 6.25–>100 µM against MDR-TB) for interpreting results obtained with derivatives of 647376-17-8.

Scenario 3: 6-Nitroquinazoline-Focused Fragment or Lead-Like Library Design

With a molecular weight of 338.3 g/mol, a LogP of 2.84, and a PSA of 124.2 Ų, 647376-17-8 occupies a favorable lead-like physicochemical space [1]. Its carboxylic acid handle enables rapid diversification via amide bond formation with diverse amine libraries, while the 6-nitro group provides a spectroscopic handle (UV absorbance, MS fragmentation signature) for quality control and metabolite identification. The compound is superior to its benzamide and N,N-dimethylbenzamide analogs as a diversification starting point because the carboxylate can be activated for coupling, whereas the amide congeners are terminal functional groups.

Scenario 4: Dual-Acting TNF-α/T-Cell Proliferation Inhibitor Probe Development

The 6-nitroquinazoline scaffold has demonstrated dual inhibitory activity against TNF-α production and T-cell proliferation, with oral in vivo efficacy at 30–100 mg/kg in the LPS-induced TNF-α model [1]. While the most potent disclosed compounds in this series bear a piperazine substituent at the C7 position (absent in 647376-17-8), the target compound provides a synthetically accessible starting point for introducing C7 substituents via electrophilic aromatic substitution or directed metalation strategies. The benzoic acid group can simultaneously serve as a handle for attaching pharmacokinetic-modulating groups or affinity tags.

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